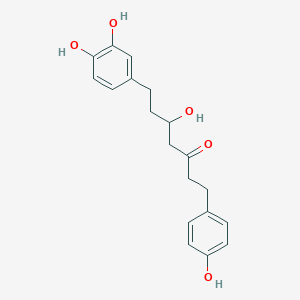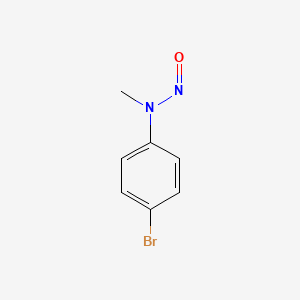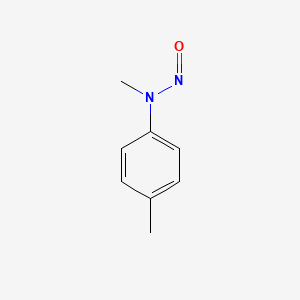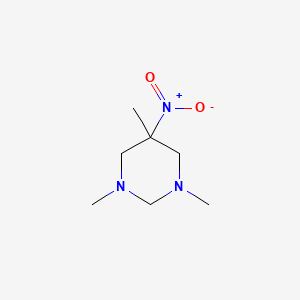
4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-
Overview
Description
Pyrimidinones are a class of organic compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “4(1H)” indicates that the compound has a hydrogen atom attached to the 4th carbon in the ring, making it a pyrimidinone. The “5-methyl” and “2-(2-propenylthio)” parts indicate additional methyl and propenylthio groups attached to the 5th and 2nd carbon atoms in the ring, respectively .
Synthesis Analysis
The synthesis of pyrimidinones often involves the reaction of β-dicarbonyl compounds with amidines. The exact synthesis process for “4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-” would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of a compound like “4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-” would be characterized by the presence of a pyrimidinone ring with a methyl group attached to the 5th carbon and a propenylthio group attached to the 2nd carbon .Chemical Reactions Analysis
Pyrimidinones can participate in a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that “4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-” can undergo would depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)-” would depend on its specific structure. For example, its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the methyl and propenylthio groups .Scientific Research Applications
Organic Synthesis Building Blocks
This compound serves as a valuable building block in organic synthesis. Its structure allows for various functional group transformations, which can be pivotal in constructing complex molecules. For example, the sulfur-containing side chain could be utilized in thiol-ene reactions, a type of addition reaction that is useful for creating carbon-sulfur bonds .
Catalysis
In catalysis, the pyrimidinone core can act as a ligand, coordinating to metals and influencing the reactivity of metal centers in catalytic cycles. This can be particularly useful in cross-coupling reactions, where the compound might enhance the efficiency of bond-forming processes between organometallic species and organic halides .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-3-4-12-8-9-5-6(2)7(11)10-8/h3,5H,1,4H2,2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYULNJRCJSOMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)SCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70740426 | |
| Record name | 5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70740426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(1H)-Pyrimidinone, 5-methyl-2-(2-propenylthio)- | |
CAS RN |
94731-76-7 | |
| Record name | 5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70740426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromospiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B1661674.png)
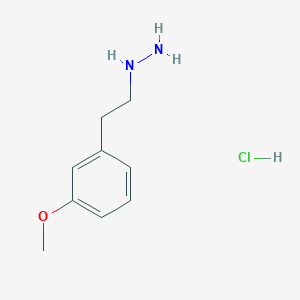
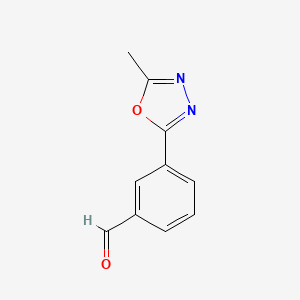


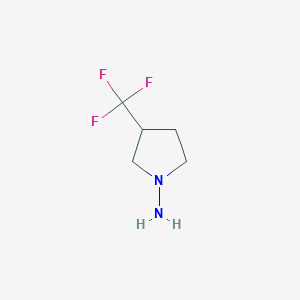

![1H-Indole-3-carboxylic acid, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B1661682.png)
